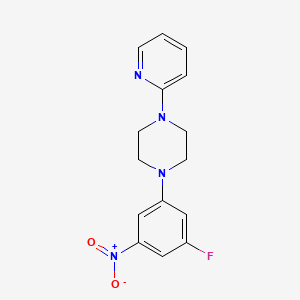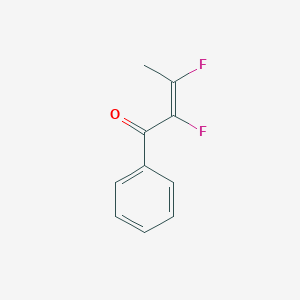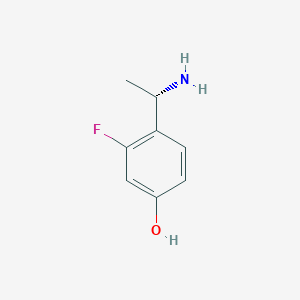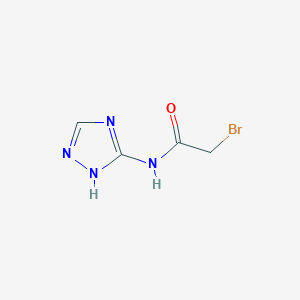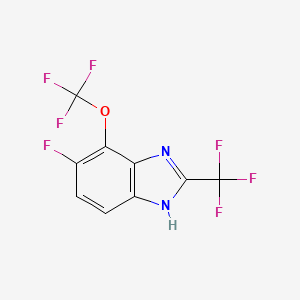
5-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative This compound is of interest due to its unique structural features, which include multiple fluorine atoms and a trifluoromethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-nitroaniline and trifluoromethylating agents.
Nitration: The initial step involves the nitration of 4-fluoro-2-nitroaniline to introduce the nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder or tin chloride.
Cyclization: The amine group undergoes cyclization with a suitable reagent, such as formic acid, to form the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the benzimidazole ring.
Reduction: Reduction reactions can target the fluorinated groups, although these reactions are less common due to the stability of the fluorine atoms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used, although the fluorinated groups are generally resistant.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidation can lead to the formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduction products may include partially defluorinated compounds.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Chemistry:
- The compound is used as a building block in the synthesis of more complex fluorinated molecules.
- It serves as a precursor for the development of new materials with unique properties.
Biology and Medicine:
- The compound has potential applications in drug discovery due to its ability to interact with biological targets.
- It is studied for its potential as an antimicrobial or anticancer agent.
Industry:
- The compound is used in the development of advanced materials, such as fluorinated polymers and coatings.
- It is also explored for its potential use in agrochemicals and pesticides.
Wirkmechanismus
The mechanism of action of 5-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The fluorinated groups enhance its binding affinity to these targets, which may include enzymes or receptors. The compound can modulate the activity of these targets, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-2-(trifluoromethyl)-1H-benzimidazole: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
4-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole: Lacks the fluorine atom at the 5-position, affecting its reactivity and applications.
Uniqueness:
- The presence of both trifluoromethoxy and trifluoromethyl groups, along with the fluorine atom at the 5-position, makes 5-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole unique. These features contribute to its enhanced stability, reactivity, and potential applications in various fields.
Eigenschaften
Molekularformel |
C9H3F7N2O |
|---|---|
Molekulargewicht |
288.12 g/mol |
IUPAC-Name |
5-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H3F7N2O/c10-3-1-2-4-5(6(3)19-9(14,15)16)18-7(17-4)8(11,12)13/h1-2H,(H,17,18) |
InChI-Schlüssel |
OHGIJELBVMYRLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)OC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


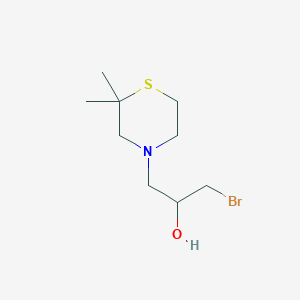
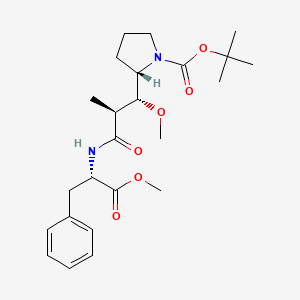
![1-(4'-Chloro-3'-fluoro-[1,1'-biphenyl]-2-yl)ethan-1-one](/img/structure/B12846991.png)
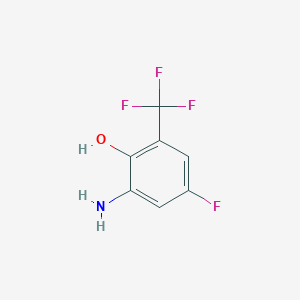
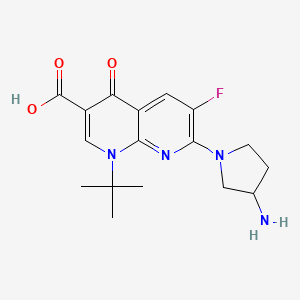
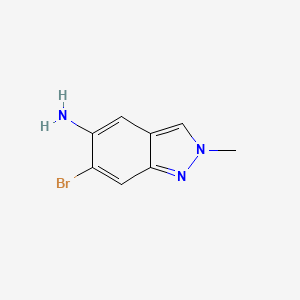

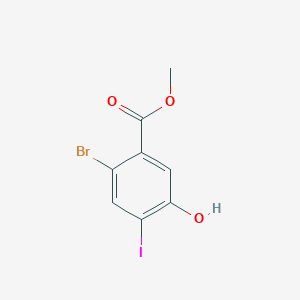
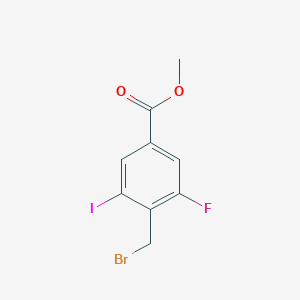
![tert-butyl N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B12847042.png)
